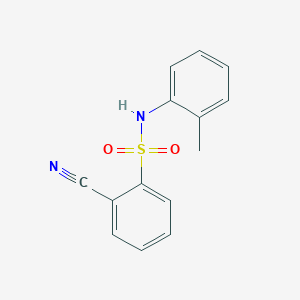

2-cyano-N-(2-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

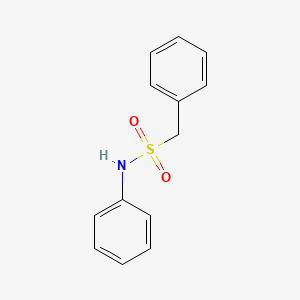

Synthesis Analysis The synthesis of benzenesulfonamide derivatives often involves electrophilic cyanation reactions. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanating agent for synthesizing various benzonitriles, demonstrating the versatility of sulfonamide compounds in facilitating nucleophilic substitution reactions (Anbarasan, Neumann, & Beller, 2011).

Molecular Structure Analysis The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. For example, the structure of N-(2-methylphenyl)benzenesulfonamide was determined to have the two benzene rings at a dihedral angle of 61.5°, highlighting the impact of molecular conformation on the compound's properties (Gowda, Foro, Babitha, & Fuess, 2008).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

2-cyano-N-(2-methylphenyl)benzenesulfonamide is involved in various synthetic pathways, demonstrating its versatility in the creation of compounds with potential biological activities. For instance, it serves as a cyanation reagent for creating various benzonitriles from (hetero)aryl bromides, leading to the synthesis of pharmaceutical intermediates and showcasing chemoselective monocyanation capabilities (Anbarasan, Neumann, & Beller, 2011). Additionally, it is used in the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles, with N-cyano-N-phenyl-p-methylbenzenesulfonamide acting as the "CN" source. This process allows for the synthesis of products with various substituents, achieved in moderate to good yields, highlighting its adaptability in organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Catalysis and Chemical Transformations

In catalysis, 2-cyano-N-(2-methylphenyl)benzenesulfonamide contributes to the development of methodologies for cyanation reactions. The rhodium-catalyzed cyanation of chelation-assisted C-H bonds using this compound as a cyanating reagent enables the synthesis of various benzonitrile derivatives in good to excellent yields. This method demonstrates efficiency across a range of chelating groups, underpinning the compound's utility in facilitating C-H bond activation and functionalization processes (Chaitanya, Yadagiri, & Anbarasan, 2013). Moreover, its application extends to the facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, leveraging its role as an efficient electrophilic cyanating agent. This synthesis route emphasizes operational simplicity and shorter reaction times, contributing significantly to the field of heterocyclic chemistry and providing valuable intermediates for further pharmaceutical development (Kasthuri, Babu, Kumar, Sudhakar, & Kumar, 2015).

Propriétés

IUPAC Name |

2-cyano-N-(2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-6-2-4-8-13(11)16-19(17,18)14-9-5-3-7-12(14)10-15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWSKXADUNWCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2-methylphenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)